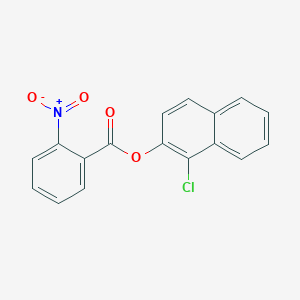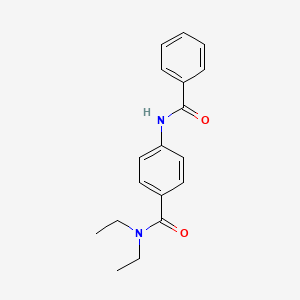
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid, also known as CF3, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in various studies, indicating its potential to be used as a therapeutic agent in the future.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potential candidate for the development of new drugs. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Synthesemethoden
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-fluorophenol with 2,4-dichloro-5-methylpyrimidine to form 4-fluoro-2-(2,4-dichloro-5-methylpyrimidin-4-yloxy)phenol. This intermediate is then reacted with 4,6-dimethyl-2-chloronicotinic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylnicotinic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. This compound has also been shown to inhibit the activity of certain enzymes, which could be useful in the treatment of various diseases.
Eigenschaften
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c1-7-11(14(18)19)13(17-8(2)12(7)15)20-10-5-3-9(16)4-6-10/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGIIUIVVCWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)


![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)

![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)

![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)